molecular formula C8H5F3N2OS B11875620 6-(2,2,2-Trifluoroethyl)thieno[3,2-d]pyrimidin-4(3H)-one

6-(2,2,2-Trifluoroethyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B11875620
M. Wt: 234.20 g/mol
InChI Key: FXDGJYAGDVODQY-UHFFFAOYSA-N
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Description

6-(2,2,2-Trifluoroethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by the presence of a trifluoroethyl group attached to the thieno[3,2-d]pyrimidin-4(3H)-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2,2-Trifluoroethyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-thiophene-2-carboxylate derivatives with formic acid or triethyl orthoformate. This reaction leads to the formation of the thieno[3,2-d]pyrimidin-4-one core . Another approach involves the use of 2-amino-thiophene-3-carboxylate derivatives, which are cyclized using isocyanates and subsequent base-promoted cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-(2,2,2-Trifluoroethyl)thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as thieno[3,2-d]pyrimidin-4-ol.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted thienopyrimidines, depending on the reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(2,2,2-Trifluoroethyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. In the context of its antimycobacterial activity, the compound inhibits the function of mycobacterial enzymes, leading to the disruption of essential metabolic pathways. This inhibition results in the death of the bacterial cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,2,2-Trifluoroethyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific trifluoroethyl substitution, which imparts distinct chemical properties and biological activities. This substitution enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H5F3N2OS

Molecular Weight

234.20 g/mol

IUPAC Name

6-(2,2,2-trifluoroethyl)-3H-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C8H5F3N2OS/c9-8(10,11)2-4-1-5-6(15-4)7(14)13-3-12-5/h1,3H,2H2,(H,12,13,14)

InChI Key

FXDGJYAGDVODQY-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=C1N=CNC2=O)CC(F)(F)F

Origin of Product

United States

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